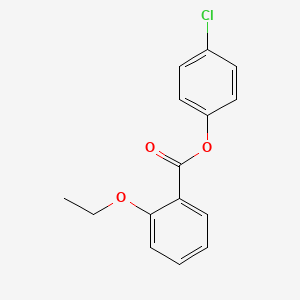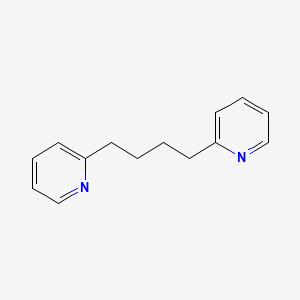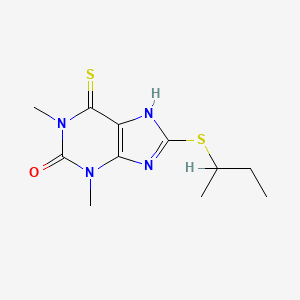
Theophylline, 8-(sec-butylthio)-6-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-(sec-butylthio)-6-thio- is a derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by the presence of a sec-butylthio group at the 8th position and a thio group at the 6th position of the theophylline molecule. Theophylline itself is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(sec-butylthio)-6-thio- typically involves the introduction of the sec-butylthio and thio groups onto the theophylline scaffold. One common method is the nucleophilic substitution reaction where the appropriate sec-butylthiol and thiol reagents are reacted with theophylline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
Theophylline, 8-(sec-butylthio)-6-thio- can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The sec-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Theophylline derivatives without the thio groups.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
科学研究应用
Theophylline, 8-(sec-butylthio)-6-thio- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Theophylline, 8-(sec-butylthio)-6-thio- involves its interaction with various molecular targets, including phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The sec-butylthio and thio groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another xanthine alkaloid with stimulant effects.
Uniqueness
Theophylline, 8-(sec-butylthio)-6-thio- is unique due to the presence of the sec-butylthio and thio groups, which may confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and binding affinity, making it a valuable molecule for research and potential therapeutic applications.
属性
CAS 编号 |
6493-40-9 |
|---|---|
分子式 |
C11H16N4OS2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
8-butan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-5-6(2)18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13) |
InChI 键 |
WYQCMHITOCFXFR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


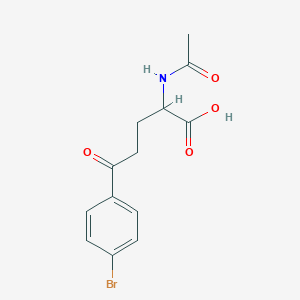


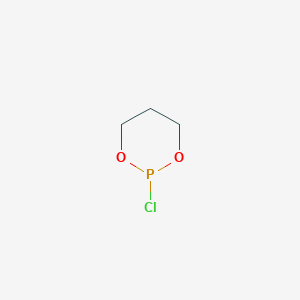
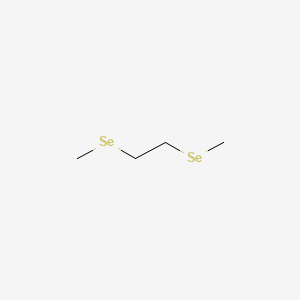

![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
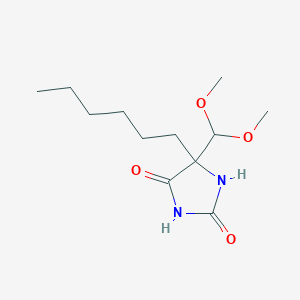
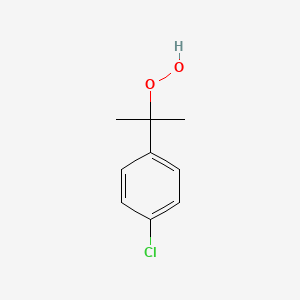
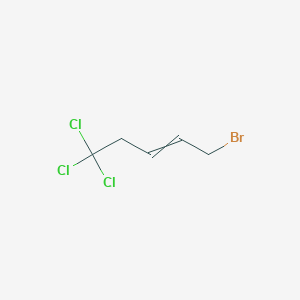
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
